molecular formula C10H14N4O2S B302709 1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B302709
M. Wt: 254.31 g/mol
InChI Key: UDLLAJOOZVPGKV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a chemical compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine ring substituted with methyl, propyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dimethylxanthine and propyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent choice. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    Catalysts: Catalysts such as potassium carbonate (K2CO3) are often employed to facilitate the reaction.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP levels can modulate various cellular processes, including signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1,3-DIMETHYL-7-PROPYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    Theophylline: 1,3-dimethylxanthine, known for its bronchodilator effects.

    Caffeine: 1,3,7-trimethylxanthine, widely used as a stimulant.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate, known for its mild stimulant effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H14N4O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1,3-dimethyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C10H14N4O2S/c1-4-5-14-6-7(11-9(14)17)12(2)10(16)13(3)8(6)15/h4-5H2,1-3H3,(H,11,17)

InChI Key

UDLLAJOOZVPGKV-UHFFFAOYSA-N

SMILES

CCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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